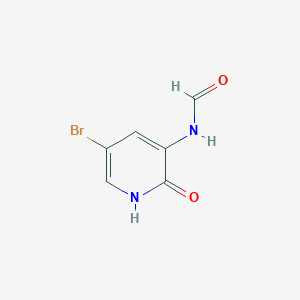

N-(5-Bromo-2-hydroxypyridin-3-yl)formamide

Description

Contextual Significance of Halogenated Hydroxypyridine Scaffolds

Halogenated hydroxypyridines are a class of heterocyclic compounds that have garnered considerable attention in various fields of chemistry. The presence of a halogen atom, in this case, bromine, on the pyridine (B92270) ring significantly influences the molecule's reactivity and physicochemical properties. The electron-withdrawing nature of the bromine atom can affect the pKa of the hydroxyl group and the nucleophilicity of the ring. Furthermore, the carbon-bromine bond serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents and the construction of more complex molecular frameworks.

The 2-hydroxypyridine (B17775) moiety in this scaffold is known to exist in a tautomeric equilibrium with its corresponding pyridone form (5-bromo-3-formamido-2(1H)-pyridone). The position of this equilibrium is sensitive to factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. This tautomerism is a critical aspect of its chemistry, influencing its hydrogen bonding capabilities, aromaticity, and reactivity.

Importance of Formamide (B127407) Derivatives in Contemporary Chemical Synthesis

Formamide derivatives are a cornerstone in the field of chemical synthesis, recognized for their diverse applications. The formyl group (-CHO) attached to a nitrogen atom can act as a protecting group for amines, which is a fundamental strategy in multi-step organic synthesis, particularly in peptide chemistry. Beyond protection, formamides are valuable intermediates in the synthesis of a wide array of nitrogen-containing heterocycles. They can also serve as formylating agents or as precursors to isocyanides. The biological and chemical applications of formamide derivatives are extensive, with some exhibiting antimicrobial, anti-inflammatory, and anticancer properties. chemsrc.com

Structural and Synthetic Challenges Posed by the N-(5-Bromo-2-hydroxypyridin-3-yl)formamide Framework

The specific arrangement of substituents in this compound presents notable structural and synthetic challenges.

Synthetic Challenges: The synthesis of polysubstituted pyridines is often a non-trivial task due to challenges in controlling the regioselectivity of substitution reactions. The synthesis of this compound would likely involve a multi-step sequence. A plausible synthetic route could start from a more readily available substituted pyridine. For instance, the synthesis of the precursor, 3-amino-5-bromo-2-hydroxypyridine (B113389), is a crucial step. This intermediate could potentially be synthesized from 2-amino-3-hydroxypyridine (B21099) through a bromination reaction. google.com However, directing the incoming electrophile (bromine) to the desired position can be challenging due to the directing effects of the existing amino and hydroxyl groups.

Once the 3-amino-5-bromo-2-hydroxypyridine precursor is obtained, the final step would be the formylation of the amino group. Various methods for the formylation of amines are known, such as using formic acid or its derivatives. rsc.org However, the presence of the acidic hydroxyl group and the potential for side reactions on the pyridine ring under certain formylation conditions need to be carefully considered. The selective formylation of the amino group in the presence of the hydroxyl group is a key challenge that must be addressed to achieve a successful synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(5-bromo-2-oxo-1H-pyridin-3-yl)formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-1-5(9-3-10)6(11)8-2-4/h1-3H,(H,8,11)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGACMWQKKZDKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Br)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Strategies for N 5 Bromo 2 Hydroxypyridin 3 Yl Formamide and Congeneric Molecules

Advanced Approaches for Brominated Hydroxypyridine Precursors

The synthesis of the pivotal precursor, 5-bromo-2-hydroxypyridin-3-amine, can be achieved through two main strategies: direct regioselective bromination of a pre-formed hydroxypyridine ring or a more elaborate multi-step construction of the pyridine (B92270) core with the required substituents incorporated along the synthetic route.

Regioselective Bromination Methodologies for Pyridine Rings

Direct and selective bromination of the pyridine nucleus is a primary method for synthesizing the required precursor. The position of the bromine atom is critical and is directed by the existing substituents on the ring.

One effective strategy begins with 2-amino-3-hydroxypyridine (B21099). Due to the activating nature of the amino and hydroxyl groups, direct bromination can be challenging to control. A more controlled, multi-step approach involves an initial ring-closing reaction of 2-amino-3-hydroxypyridine using a combination of N,N'-carbonyldiimidazole (CDI) and bis(trichloromethyl) carbonate (BTC). This forms a stable 3H-oxazolo[4,5-b]pyridin-2-one intermediate. This intermediate then undergoes a regioselective photocatalytic bromination at the desired 6-position (which corresponds to the 5-position of the parent pyridine) using liquid bromine as the brominating agent and a photoinitiator. The final step is the hydrolysis of the brominated intermediate, typically with an aqueous base like sodium hydroxide (B78521), to yield 5-bromo-2-hydroxypyridin-3-amine. guidechem.comgoogle.com This method offers high yields and excellent regiocontrol.

Another established method starts from the readily available 2-aminopyridine (B139424). Direct bromination of 2-aminopyridine using bromine in acetic acid preferentially yields 2-amino-5-bromopyridine (B118841). orgsyn.org Subsequent functionalization at the 3-position is then required. This is typically achieved by nitration of 2-amino-5-bromopyridine with nitric acid in sulfuric acid to introduce a nitro group at the 3-position, yielding 2-amino-5-bromo-3-nitropyridine. orgsyn.org The synthesis of the target precursor then requires reduction of the nitro group and introduction of the hydroxyl group, which can be a complex process. google.com

A third approach involves the selective functionalization of a poly-brominated pyridine. For instance, starting with 2-amino-3,5-dibromopyridine, one bromine atom can be selectively substituted by a hydroxyl group. This is achieved by heating the dibromo compound with a strong base, such as potassium hydroxide, in the presence of a copper catalyst in an autoclave. prepchem.com This nucleophilic aromatic substitution selectively occurs at the 3-position, yielding the desired 5-bromo-2-hydroxypyridin-3-amine.

Table 1: Comparison of Regioselective Bromination Strategies for Precursor Synthesis

| Starting Material | Key Steps | Reagents | Typical Yield | Reference |

| 2-Amino-3-hydroxypyridine | Ring closure, Photocatalytic bromination, Hydrolysis | 1. CDI, BTC; 2. Br₂, Photoinitiator; 3. NaOH(aq) | High (Overall ~75-90%) | guidechem.comgoogle.com |

| 2-Aminopyridine | Bromination, Nitration | 1. Br₂/AcOH; 2. HNO₃/H₂SO₄ | Good (for 2-amino-5-bromo-3-nitropyridine) | orgsyn.org |

| 2-Amino-3,5-dibromopyridine | Nucleophilic Hydroxylation | KOH, Cu powder, H₂O, 170°C | 46.3% | prepchem.com |

Multi-Step Pyridine Ring Construction Techniques

Instead of modifying a pre-existing pyridine ring, the target precursor can be assembled from acyclic components. Such methods, often involving condensation and cyclization reactions, allow for the precise placement of substituents. While no direct multi-step construction for 5-bromo-2-hydroxypyridin-3-amine is prominently reported, general pyridine synthesis methodologies can be adapted.

Chemoselective N-Formylation Protocols for Amide Formation

The final step in the synthesis of N-(5-Bromo-2-hydroxypyridin-3-yl)formamide is the formylation of the amino group of 5-bromo-2-hydroxypyridin-3-amine. This transformation must be chemoselective, targeting the amino group while leaving the hydroxyl group untouched. Several modern synthetic protocols are well-suited for this purpose, particularly those that operate under mild, catalyst-free, or green conditions.

In situ Generation of Formylating Agents and Their Application

Formylating agents can be generated within the reaction mixture, which often enhances reactivity and avoids the handling of unstable reagents. A classic example is the use of acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride. This powerful reagent readily formylates amines.

More contemporary and greener methods involve the in situ generation of formylating species from carbon dioxide (CO₂). For example, the reaction of CO₂ with a reducing agent like sodium borohydride (B1222165) (NaBH₄) can generate formoxy borohydride species. rsc.orgnih.gov These species are effective in the N-formylation of a wide range of aromatic and aliphatic amines. This catalyst-free approach is highly sustainable, utilizing an abundant C1 source. rsc.orgnih.gov The reaction is often performed in a formamide-based solvent like N,N-dimethylformamide (DMF), which is critical for the successful generation of the active formylating species. nih.gov

Another approach involves the in situ generation of a catalytic species. For instance, molecular iodine (I₂) can catalyze the N-formylation of amines using formic acid. The active catalytic species is believed to be hydrogen iodide (HI), which is generated in situ and protonates the formic acid, making it more susceptible to nucleophilic attack by the amine. organic-chemistry.org

Catalyst-Free and Green Formylation Methods

There is a strong emphasis in modern organic synthesis on developing environmentally benign procedures. Catalyst-free and solvent-free (neat) conditions are highly desirable. The N-formylation of amines using only formic acid under neat (solvent-free) conditions at a moderate temperature (e.g., 60 °C) is a highly efficient and clean procedure. scholarsresearchlibrary.com This method is particularly advantageous for substrates like 5-bromo-2-hydroxypyridin-3-amine because it has been shown to be highly chemoselective. The reaction exclusively forms the N-formylation product in molecules containing both hydroxyl and amino groups, with no O-formylation of phenol (B47542) or thiol groups observed. scholarsresearchlibrary.com This protocol offers excellent yields, an environmentally friendly process, and a simple work-up. scholarsresearchlibrary.com

The use of carbon dioxide as a C1 source, coupled with a reductant, represents another significant green methodology. Catalyst-free systems using CO₂ and reductants like ammonia (B1221849) borane (B79455) (BH₃NH₃) have been developed, affording formylated products in good to excellent yields under mild conditions. rsc.orgresearchgate.net These methods align with the principles of green chemistry by utilizing a renewable carbon source and avoiding toxic catalysts or reagents. nih.govrsc.org

Table 2: Selected Green and Chemoselective N-Formylation Methods

| Formyl Source | Reagent/Conditions | Key Features | Reference |

| Formic Acid | Neat (solvent-free), 60 °C | Catalyst-free, highly chemoselective for -NH₂ over -OH, excellent yields. | scholarsresearchlibrary.com |

| Carbon Dioxide (CO₂) | NaBH₄, DMF | Catalyst-free, in situ generation of formylating agent, sustainable. | rsc.orgnih.gov |

| Carbon Dioxide (CO₂) | BH₃NH₃ | Catalyst-free, mild conditions, good to excellent yields. | rsc.orgresearchgate.net |

| Formic Acid | I₂ (catalytic), solvent-free, 70 °C | Catalytic, in situ generation of HI catalyst, high efficiency. | organic-chemistry.org |

Strategic Derivatization through Carbon-Heteroatom Bond Formation

The bromine atom at the C-5 position of this compound is a key functional group that allows for extensive derivatization. It serves as a synthetic handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is crucial for generating libraries of congeneric molecules for structure-activity relationship studies.

Carbon-Carbon Bond Formation: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds. The bromopyridine moiety can be readily coupled with a wide range of aryl, heteroaryl, alkyl, or alkenyl boronic acids or esters. nih.gov These reactions are typically catalyzed by palladium complexes with appropriate phosphine (B1218219) ligands and proceed with high efficiency and functional group tolerance. nih.govbeilstein-journals.orgnih.gov This allows for the introduction of diverse substituents at the 5-position of the pyridine ring.

Carbon-Nitrogen Bond Formation: The formation of C-N bonds can be achieved through several well-established methods. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, allows for the coupling of the aryl bromide with a vast array of primary and secondary amines, anilines, and other N-nucleophiles. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthesis for constructing arylamine structures. wikipedia.org An alternative, often complementary, method is the Ullmann condensation. This copper-catalyzed reaction couples aryl halides with amines, and while it traditionally required harsh conditions, modern protocols with specialized ligands and bases allow the reaction to proceed under milder conditions. acs.orgwikipedia.org

Carbon-Oxygen and Carbon-Sulfur Bond Formation: The Ullmann condensation is also applicable for the formation of C-O and C-S bonds, allowing for the synthesis of diaryl ethers and thioethers, respectively. wikipedia.org By reacting this compound with various phenols, thiophenols, or their corresponding salts in the presence of a copper catalyst, a diverse range of ether and thioether derivatives can be synthesized.

Table 3: Cross-Coupling Reactions for Derivatization

| Reaction Name | Bond Formed | Coupling Partner | Catalyst System (Typical) |

| Suzuki-Miyaura Coupling | C-C | Boronic acids/esters | Pd(0) complexes (e.g., Pd(PPh₃)₄) + Base |

| Buchwald-Hartwig Amination | C-N | Primary/Secondary Amines | Pd(0)/Pd(II) complexes + Phosphine Ligand + Base |

| Ullmann Condensation | C-N, C-O, C-S | Amines, Alcohols/Phenols, Thiols | Cu(I) salts (e.g., CuI) + Ligand + Base |

Nucleophilic Aromatic Substitution on Bromopyridines

Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient aromatic systems, such as pyridine rings. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups and the inherent electron-deficient nature of the pyridine nitrogen facilitate this process by stabilizing the negative charge of the intermediate. libretexts.org For substitution to occur, a good leaving group, typically a halide, must be present on the ring. libretexts.org

In the context of synthesizing precursors for this compound, SNAr can be employed to introduce key substituents. For instance, the synthesis of 2-amino-5-hydroxypyridine, a closely related structure, can be achieved from 2-amino-5-bromopyridine. A documented multi-step pathway involves the initial protection of the amino group, followed by a crucial SNAr reaction where the bromine at the C-5 position is displaced by a methoxide (B1231860) nucleophile using sodium methylate. researchgate.net Subsequent deprotection and demethylation steps yield the desired 5-hydroxypyridine derivative. researchgate.net This highlights the utility of SNAr in introducing oxygen-based functionalities onto the bromopyridine scaffold.

The chemoselectivity of SNAr becomes critical when multiple halogen substituents are present. In a study on 5-bromo-2-chloro-3-fluoropyridine, researchers demonstrated that the reaction outcome is highly dependent on the conditions. nih.gov Under thermal conditions without a catalyst, nucleophilic substitution preferentially occurs at the 2-position, displacing the chloride. nih.gov Conversely, specific SNAr conditions can be used to selectively substitute the fluorine at the 3-position. nih.gov This selectivity is governed by the relative activation of each position by the pyridine nitrogen and the other halogen substituents.

Table 1: Examples of Nucleophilic Aromatic Substitution on Bromopyridines

| Starting Material | Nucleophile | Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | Sodium Methylate (NaOMe) | CuI, N,N-Dimethylformamide (DMF), 120 °C | 5-Methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | N/A | researchgate.net |

| 5-Bromo-2-chloro-3-fluoropyridine | Pyrrolidine | Neat, 100 °C | 2-(Pyrrolidin-1-yl)-5-bromo-3-fluoropyridine | 73 | nih.gov |

| 5-Bromo-2-chloro-3-fluoropyridine | Sodium Methoxide (NaOMe) | Methanol (B129727) (MeOH), 65 °C | 5-Bromo-2-chloro-3-methoxypyridine | 85 | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering unparalleled efficiency for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are particularly valuable for the functionalization of bromopyridines, which are excellent substrates for such transformations.

Suzuki-Miyaura Coupling: This reaction is a versatile tool for creating C-C bonds by coupling an organoboron species with an organic halide. The synthesis of analogs of this compound has been successfully achieved using this methodology. For example, 5-bromo-2-methylpyridin-3-amine (B1289001) and its acetamide (B32628) derivative readily undergo Suzuki coupling with a variety of arylboronic acids. mdpi.comresearchgate.net These reactions are typically catalyzed by Pd(PPh₃)₄ in the presence of a base like K₃PO₄, affording the corresponding 5-arylpyridine derivatives in good yields. mdpi.com This strategy is crucial in the synthesis of the drug Lorlatinib, where the key intermediate, 2-amino-5-bromo-3-hydroxypyridine, is coupled with a partner via a Suzuki-Miyaura reaction. guidechem.com

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is the preeminent method. This reaction allows for the coupling of amines with aryl halides. The chemoselectivity of this palladium-catalyzed process is a significant advantage. In the case of 5-bromo-2-chloro-3-fluoropyridine, palladium catalysis using a Xantphos ligand exclusively promotes substitution at the C-Br bond, leaving the chloro and fluoro substituents intact. nih.gov This selective amination of the bromide is a powerful technique for installing the crucial nitrogen substituent found in the target molecule's congeners. nih.govnih.gov

Palladium-Catalyzed Carbonylation and Formylation: More advanced strategies can directly install the formamide (B127407) group or its precursor. Palladium-catalyzed formylation of aryl bromides, using carbon monoxide (CO) and a hydrogen source (like H₂ or Et₃SiH), provides a direct route to aldehydes. organic-chemistry.orgnih.gov The resulting formyl group can then be converted to the N-formyl group. The catalytic cycle typically involves oxidative addition of the aryl bromide to a Pd(0) species, CO insertion, and subsequent reductive elimination. researchgate.net This approach offers a sophisticated and potentially more convergent route to the target molecule framework.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

| Pyridine Substrate | Coupling Partner | Catalyst System | Reaction Type | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| N-(5-Bromo-2-methylpyridin-3-yl)acetamide | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | Suzuki-Miyaura | N-(5-Phenyl-2-methylpyridin-3-yl)acetamide | 81 | mdpi.comresearchgate.net |

| 5-Bromo-2-chloro-3-fluoropyridine | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Buchwald-Hartwig Amination | 4-(5-Amino-2-chloro-3-fluoropyridin)morpholine | 82 | nih.gov |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | Suzuki-Miyaura | Mono-, di-, and tri-arylated pyridines | Variable | beilstein-journals.org |

| Aryl Bromide | tert-Butyl Isocyanide / Et₃SiH | Pd(OAc)₂, JohnPhos, Na₂CO₃ | Formylation | Aromatic Aldehyde | up to 92 | organic-chemistry.org |

Elucidation of Reaction Mechanisms and Functional Group Reactivity of N 5 Bromo 2 Hydroxypyridin 3 Yl Formamide

Mechanistic Insights into the Reactivity of the Formamide (B127407) Moiety

The formamide moiety (-NH-CHO) is a key functional group that significantly influences the chemical behavior of the molecule. Its reactivity is centered around the electrophilic carbonyl carbon and the nucleophilic nitrogen atom.

Nucleophilic Acyl Substitution Pathways and Tetrahedral Intermediates

Nucleophilic acyl substitution is a characteristic reaction of amides, including the formamide group in N-(5-bromo-2-hydroxypyridin-3-yl)formamide. This reaction proceeds through a multi-step mechanism involving the formation of a tetrahedral intermediate. wikipedia.org

The general pathway can be described as follows:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon of the formamide group. This leads to the formation of a transient, high-energy tetrahedral intermediate where the carbon atom is sp³ hybridized. wikipedia.orgresearchgate.net

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. nih.gov This collapse involves the reformation of the carbonyl double bond and the departure of a leaving group. In the case of the formamide, the leaving group would be the amine part of the molecule.

Table 1: General Stability of Tetrahedral Intermediates in Nucleophilic Acyl Substitution

| Substituent on Carbonyl Group | Relative Stability of Tetrahedral Intermediate |

| Electron-withdrawing group | Decreased |

| Electron-donating group | Increased |

Influence of Electronic and Steric Factors on Amide Bond Reactivity

The reactivity of the amide bond is not solely dependent on the attacking nucleophile but is also intrinsically modulated by electronic and steric factors within the molecule itself. solubilityofthings.comresearchgate.net

Electronic Effects: The resonance delocalization of the nitrogen lone pair into the carbonyl group gives the C-N bond partial double bond character. auburn.edu This resonance stabilization makes the amide bond relatively unreactive compared to other carbonyl compounds like esters. solubilityofthings.com The presence of the electron-withdrawing bromine atom and the pyridine (B92270) ring nitrogen in this compound is expected to decrease the electron density on the formamide nitrogen, thereby reducing the resonance effect and making the carbonyl carbon more electrophilic. Conversely, the hydroxyl group at the 2-position can act as an electron-donating group through resonance, which could counteract this effect to some extent.

Steric Effects: Steric hindrance around the carbonyl group can impede the approach of a nucleophile, thereby slowing down the rate of nucleophilic acyl substitution. raineslab.comsemanticscholar.org In this compound, the proximity of the substituents on the pyridine ring to the formamide group could introduce some steric strain, potentially influencing its reactivity. semanticscholar.org

Table 2: Influence of Substituents on Amide Bond Reactivity

| Factor | Effect on Reactivity | Rationale |

| Electron-withdrawing groups | Increased | Decrease resonance stabilization, increase electrophilicity of carbonyl carbon. solubilityofthings.com |

| Electron-donating groups | Decreased | Increase resonance stabilization, decrease electrophilicity of carbonyl carbon. raineslab.com |

| Steric hindrance | Decreased | Hinders nucleophilic attack at the carbonyl carbon. solubilityofthings.com |

Catalytic Effects (Acid/Base) on Formamide Transformations

The transformation of the formamide moiety, particularly its hydrolysis, can be significantly accelerated by the presence of acidic or basic catalysts. researchgate.netcdnsciencepub.comresearchgate.net

Acid Catalysis: In the presence of an acid, the carbonyl oxygen gets protonated, which increases the electrophilicity of the carbonyl carbon. acs.org This makes it more susceptible to attack by a weak nucleophile like water. The subsequent steps involve the formation of a tetrahedral intermediate and the eventual cleavage of the C-N bond.

Base Catalysis: Under basic conditions, a strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the carbonyl carbon. acs.org This leads to the formation of a tetrahedral intermediate. The departure of the amide anion (a poor leaving group) is often facilitated by protonation from the solvent or another proton source. acs.org Studies on the hydrolysis of formamide have provided detailed kinetic and mechanistic insights into these catalytic processes. researchgate.netcdnsciencepub.com

Transformations Involving the Bromine Substituent

The bromine atom at the 5-position of the pyridine ring is another reactive site in this compound. It can participate in various substitution and coupling reactions.

Pathways of Halogen Displacement and Elimination

Halogen displacement, or nucleophilic aromatic substitution (SNAr), is a common reaction for aryl halides. savemyexams.comsavemyexams.comrsc.org However, the pyridine ring's electron-deficient nature makes it more susceptible to this type of reaction compared to benzene (B151609) derivatives. The reactivity of halopyridines in SNAr reactions is dependent on the position of the halogen and the nature of the attacking nucleophile.

Elimination reactions are less common for aryl halides unless under specific conditions, such as the formation of a benzyne-type intermediate, which is less likely for a pyridine ring.

Activation Strategies for Bromopyridines in Further Syntheses

The bromine atom on the pyridine ring can be activated to participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These are often transition-metal-catalyzed cross-coupling reactions. rsc.org

Common activation strategies include:

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the bromopyridine with a boronic acid or ester. researchgate.netresearchgate.net

Sonogashira Coupling: This involves the palladium-catalyzed coupling of the bromopyridine with a terminal alkyne. soton.ac.uk

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of C-N bonds by coupling the bromopyridine with an amine.

Heck Reaction: This involves the palladium-catalyzed coupling of the bromopyridine with an alkene.

These cross-coupling reactions provide versatile methods for the further functionalization of the this compound molecule, allowing for the introduction of a wide range of substituents at the 5-position. rsc.orglookchem.com

Table 3: Common Cross-Coupling Reactions for Bromopyridines

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, base | C-C |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, base | C-C (alkyne) |

| Buchwald-Hartwig | Amine | Pd catalyst, base | C-N |

| Heck | Alkene | Pd catalyst, base | C-C (alkene) |

Reactivity and Tautomerism of the 2-Hydroxypyridine (B17775) Moiety

The chemical behavior of this compound is significantly influenced by the 2-hydroxypyridine core. This moiety exhibits a classic case of prototropic tautomerism and possesses distinct sites for both electrophilic and nucleophilic attack.

Keto-Enol and Pyridone-Hydroxypyridine Tautomeric Equilibria

The 2-hydroxypyridine fragment of the molecule exists in a dynamic equilibrium with its tautomeric form, 2-pyridone. nih.govchemtube3d.com This is a well-studied example of lactam-lactim tautomerism, where the proton can reside on either the oxygen atom (the "enol" or hydroxypyridine form) or the nitrogen atom (the "keto" or pyridone form). chemtube3d.com

The position of this equilibrium is highly sensitive to the surrounding environment, including the physical state and the polarity of the solvent. nih.govwikipedia.org In the gas phase and in non-polar solvents, the 2-hydroxypyridine tautomer is generally favored. nih.govwikipedia.org Conversely, in the solid state and in polar solvents like water, the equilibrium shifts significantly towards the more polar 2-pyridone form, which is stabilized by intermolecular hydrogen bonding and solvent interactions. nih.govchemtube3d.comwikipedia.org Theoretical calculations and experimental data have quantified this energy difference in various media. nih.govwuxibiology.com For instance, in the gas phase, the energy difference between the two tautomers is small, around 2.43 to 3.3 kJ/mol, while in water, the equilibrium constant can be as high as 900 in favor of the 2-pyridone form. nih.govwikipedia.org

This tautomerism is crucial as the two forms have different chemical properties. The 2-hydroxypyridine form is an aromatic phenol (B47542) analog, while the 2-pyridone form possesses a non-aromatic but conjugated cyclic amide (lactam) structure. youtube.com The 2-pyridone form can still exhibit aromatic character through a significant resonance contributor where the nitrogen lone pair delocalizes into the ring, creating a zwitterionic structure with a negative charge on the oxygen and a positive charge on the nitrogen. youtube.com

Table 1: Influence of Medium on 2-Hydroxypyridine/2-Pyridone Tautomeric Equilibrium

| Medium | Predominant Tautomer | Energy Difference (kJ/mol) | Equilibrium Constant (Keq) [Pyridone]/[Hydroxypyridine] |

|---|---|---|---|

| Gas Phase | 2-Hydroxypyridine | ~3 kJ/mol in favor of hydroxy form nih.gov | < 1 |

| Cyclohexane | Both coexist | ~0.32 kcal/mol (~1.34 kJ/mol) in favor of pyridone form | 1.7 wuxibiology.com |

| Chloroform | 2-Pyridone | - | 6.0 wuxibiology.com |

| Water | 2-Pyridone | ~12 kJ/mol in favor of pyridone form nih.gov | ~900 nih.gov |

This interactive table is based on data for the parent 2-hydroxypyridine system and provides a model for the expected behavior of this compound.

Electrophilic and Nucleophilic Reactions at the Hydroxyl Group

The reactivity of the 2-hydroxypyridine moiety is dictated by its tautomeric nature. Both the hydroxyl group of the 2-hydroxypyridine form and the amide-like functionality of the 2-pyridone form can participate in reactions.

Electrophilic Reactions: The oxygen atom of the 2-hydroxypyridine tautomer can act as a nucleophile, reacting with various electrophiles. Common reactions include:

Alkylation: Reaction with alkyl halides or other alkylating agents to form 2-alkoxypyridine derivatives.

Acylation: Reaction with acyl chlorides or anhydrides to yield 2-acyloxypyridine esters.

However, the 2-pyridone tautomer is an ambident nucleophile, meaning it can react at two different sites: the nitrogen atom or the oxygen atom. researchgate.net Reaction at the nitrogen atom leads to N-substituted 2-pyridones, while reaction at the oxygen leads to 2-alkoxypyridines (the same product as from the hydroxypyridine tautomer). researchgate.net The regioselectivity of these reactions (N- vs. O-alkylation/acylation) is dependent on factors such as the electrophile, solvent, counter-ion, and the presence of a base.

Nucleophilic Reactions: The hydroxyl group itself is a poor leaving group for nucleophilic aromatic substitution (SNAr). However, it can be converted into a better leaving group, such as a tosylate or triflate, to facilitate substitution. More commonly, nucleophilic substitution reactions occur on pyridines that have a halogen at the 2- or 4-position, which are activated towards attack by nucleophiles. quimicaorganica.orgnih.gov In the context of the 2-hydroxypyridine moiety, the focus is typically on the nucleophilic character of the tautomers rather than on direct substitution of the hydroxyl group. The pyridone tautomer, in particular, can act as a nucleophile in various transformations. researchgate.net

Synergistic and Antagonistic Effects of Multiple Functional Groups

The functional groups present on the pyridine ring are:

3-Formamide (-NHCHO): An electron-withdrawing group (EWG) due to the resonance and inductive effects of the adjacent carbonyl group. It is a deactivating group for electrophilic aromatic substitution.

5-Bromo (-Br): An electron-withdrawing group via induction (-I effect) but an electron-donating group through resonance (+M effect). Halogens are generally deactivating groups for electrophilic aromatic substitution.

Synergistic Effects: The formamide and bromo groups act synergistically as electron-withdrawing groups. This combined effect significantly reduces the electron density of the pyridine ring, making it much less susceptible to electrophilic aromatic substitution compared to unsubstituted 2-hydroxypyridine. This deactivation also lowers the basicity of the pyridine nitrogen and the nucleophilicity of the oxygen and nitrogen atoms of the hydroxypyridine/pyridone tautomers.

Antagonistic Effects: An antagonistic relationship exists between the electron-donating hydroxyl group and the electron-withdrawing formamide and bromo groups. The activating nature of the hydroxyl group is strongly counteracted by the deactivating effects of the other two substituents. This electronic push-pull system can influence the position of the tautomeric equilibrium. The presence of strong electron-withdrawing groups like formamide and bromo is expected to favor the 2-pyridone tautomer even more than in the parent system, as this form better accommodates the electron deficiency of the ring.

Furthermore, these substituents direct the regioselectivity of potential reactions. The hydroxyl group directs electrophiles to the ortho and para positions (positions 3 and 5). The formamide group would direct incoming electrophiles to the meta position relative to itself (positions 5). The bromo group directs to its ortho and para positions (positions 4 and 6, and 2 respectively). The ultimate outcome of a substitution reaction would depend on the reaction conditions and the complex interplay of these directing effects on the already electron-poor ring. For nucleophilic aromatic substitution, the electron-withdrawing groups would activate the ring, but since there isn't a good leaving group at an activated position (2, 4, or 6), such reactions are less likely without prior modification.

Advanced Spectroscopic and Crystallographic Analyses for Structural Confirmation of N 5 Bromo 2 Hydroxypyridin 3 Yl Formamide Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) for Molecular Structure and Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to obtain detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For N-(5-Bromo-2-hydroxypyridin-3-yl)formamide, ¹H and ¹³C NMR would be the primary methods for structural confirmation in solution.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region, typically between 6.0 and 9.0 ppm, with their chemical shifts and coupling constants providing crucial information about their relative positions. The formamide (B127407) proton (N-H) and the hydroxyl proton (O-H) would likely appear as broader signals, and their chemical shifts could vary depending on the solvent and concentration due to hydrogen bonding. Deuterium exchange experiments could be used to confirm the assignment of these labile protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the pyridine ring and the formamide group would give a distinct signal. The chemical shift of the carbonyl carbon in the formamide group would be particularly informative, typically appearing in the range of 160-180 ppm.

Expected ¹H and ¹³C NMR Data: While experimental data is not readily available, a hypothetical data table is presented below to illustrate the expected NMR assignments for this compound.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H (Formyl) | 8.0 - 8.5 | - |

| H (Pyridine Ring) | 7.0 - 8.5 | - |

| H (N-H) | 9.0 - 11.0 (broad) | - |

| H (O-H) | 10.0 - 13.0 (broad) | - |

| C (Carbonyl) | - | 160 - 170 |

| C (Pyridine Ring) | - | 100 - 160 |

Note: The exact chemical shifts are dependent on the solvent and experimental conditions.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, confirming its molecular geometry and conformation in the solid state.

Furthermore, X-ray crystallography reveals details about intermolecular interactions, such as hydrogen bonding and stacking interactions, which govern the crystal packing. For this molecule, significant hydrogen bonding involving the hydroxyl, formamide, and pyridine nitrogen atoms would be expected to play a crucial role in its supramolecular assembly.

Hypothetical Crystallographic Data: Should a single crystal of this compound be successfully grown and analyzed, the following crystallographic parameters would be determined:

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-N, C=O, C-Br). |

| Bond Angles (°) | The angles formed by three connected atoms. |

| Hydrogen Bonding | Details of intermolecular hydrogen bonds, including donor-acceptor distances and angles. |

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. These techniques are complementary and are used to identify characteristic vibrational modes.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the O-H and N-H stretching vibrations, likely appearing as broad bands in the region of 3400-3200 cm⁻¹ due to hydrogen bonding. The C=O stretching of the formamide group would give a strong absorption band around 1650-1700 cm⁻¹. Vibrations associated with the pyridine ring and the C-Br bond would be observed in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The aromatic C-C stretching vibrations of the pyridine ring would be expected to show strong Raman signals.

Characteristic Vibrational Frequencies: The following table summarizes the expected characteristic vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H | Stretching | 3400 - 3200 (broad) |

| N-H | Stretching | 3300 - 3100 (broad) |

| C=O (Amide I) | Stretching | 1700 - 1650 |

| N-H (Amide II) | Bending | 1600 - 1550 |

| C-N | Stretching | 1400 - 1200 |

| C-Br | Stretching | 700 - 500 |

By combining the insights from these advanced spectroscopic and crystallographic techniques, a complete and unambiguous structural characterization of this compound can be achieved.

Computational Chemistry and Theoretical Modelling of N 5 Bromo 2 Hydroxypyridin 3 Yl Formamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to elucidating the intrinsic properties of N-(5-Bromo-2-hydroxypyridin-3-yl)formamide. These methods allow for a detailed analysis of the molecule's electronic landscape, which governs its chemical behavior.

Density Functional Theory (DFT) for Molecular Orbital Analysis (HOMO-LUMO)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.commdpi.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxypyridine ring, particularly on the oxygen and nitrogen atoms, as well as the bromine atom, which possesses lone pairs of electrons. The LUMO, conversely, is anticipated to be distributed over the formamide (B127407) group and the pyridine (B92270) ring, which can act as electron-accepting regions. The HOMO-LUMO energy gap provides insight into the molecule's potential for charge transfer interactions. mdpi.com

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.95 |

| ELUMO | -1.55 |

| Energy Gap (ΔE) | 5.40 |

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. This method examines the interactions between filled and vacant orbitals, quantifying the stability arising from hyperconjugation and charge transfer. For this compound, NBO analysis can reveal the nature of the intramolecular hydrogen bonding between the hydroxyl group and the formamide moiety, as well as the delocalization of electron density within the pyridine ring.

Prediction and Interpretation of Tautomeric Preferences and Energetics

Tautomerism is a significant consideration for this compound, particularly the keto-enol tautomerism involving the 2-hydroxypyridine (B17775) ring. The equilibrium between the 2-hydroxypyridine and 2-pyridone forms can be investigated computationally by calculating the relative energies of the tautomers. wayne.edu Ab initio calculations have been successfully employed to study the tautomerism of similar systems like 2-pyridone, where the pyridone form is found to be slightly more stable than the 2-hydroxypyridine form in the gas phase. wayne.edu

For this compound, DFT calculations can be used to determine the relative stabilities of the possible tautomers, including those involving the formamide group. The calculations would involve geometry optimization of each tautomer followed by the computation of their electronic energies. These studies can predict the predominant tautomeric form under different conditions. nih.gov

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| 2-hydroxypyridine form | 0.00 |

| 2-pyridone form | -0.50 |

In Silico Mechanistic Studies: Reaction Pathways and Transition State Calculations

Computational chemistry provides powerful tools for exploring the mechanisms of chemical reactions. For this compound, in silico studies can be employed to investigate potential reaction pathways, such as hydrolysis or other transformations. nih.gov These studies involve locating the transition state structures that connect reactants to products and calculating the activation energies associated with these pathways. mdpi.com

By mapping the potential energy surface, researchers can identify the most favorable reaction mechanism. nih.gov For instance, the hydrolysis of the formamide group could be studied by modeling the stepwise addition of a water molecule and subsequent bond cleavage. nih.gov Such calculations would provide valuable insights into the reactivity of the molecule and the factors that influence its chemical transformations.

Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). nih.gov

For this compound, the MEP map would be expected to show a negative potential around the oxygen atoms of the hydroxyl and formyl groups, as well as the nitrogen atom of the pyridine ring. nih.gov These regions would be susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the hydrogens of the formamide group would likely exhibit a positive potential, making them potential sites for nucleophilic interaction. nih.gov The MEP map provides a visual representation of the molecule's polarity and is instrumental in understanding its intermolecular interactions, such as hydrogen bonding. nih.gov

Strategic Application of the N 5 Bromo 2 Hydroxypyridin 3 Yl Formamide Scaffold in Novel Molecular Architectures

Design and Synthesis of Fused Heterocyclic Systems Incorporating the Pyridine-Formamide Motif

The vicinal (adjacent) placement of the hydroxyl and formamido groups in N-(5-Bromo-2-hydroxypyridin-3-yl)formamide makes it an ideal precursor for the construction of fused heterocyclic systems. The formamide (B127407) group serves as a protected version of a primary amine. Following a straightforward hydrolysis step to yield 3-amino-5-bromo-2-hydroxypyridine (B113389), the resulting ortho-amino-hydroxy-pyridine motif can undergo a variety of cyclization reactions to form bicyclic heteroaromatic systems.

One of the most prominent applications of this scaffold is in the synthesis of oxazolo[4,5-b]pyridine (B1248351) derivatives. clockss.orgtandfonline.com These fused systems are of significant interest in medicinal chemistry, with some analogues being investigated as inhibitors for enzymes like Glycogen Synthase Kinase-3β (GSK-3β). nih.gov The synthesis typically involves the condensation of the 3-amino-2-hydroxypyridine (B57635) core with a suitable one-carbon unit. For instance, heating the deprotected amine with carboxylic acids in the presence of dehydrating agents like polyphosphoric acid (PPA) or its trimethylsilyl (B98337) ester (PPSE) can efficiently construct the oxazole (B20620) ring. clockss.org A study demonstrated that reacting 2-amino-5-bromo-3-hydroxypyridine with 4-cyanobenzoic acid using PPSE at elevated temperatures resulted in the formation of 2-(4-cyanophenyl)-5-bromo-oxazolo[4,5-b]pyridine in high yield. clockss.org Alternative methods for this cyclization include using reagents like 1,1'-carbonyldiimidazole (B1668759) with 2-amino-3-hydroxypyridine (B21099) to form the parent oxazolo[4,5-b]pyridin-2-one. prepchem.com

Beyond oxazoles, the 3-amino-2-hydroxypyridine core can theoretically be used to access other fused systems. Reaction with appropriate precursors could lead to the formation of pyrido[2,3-d]pyrimidines or other related heterocycles, which are prevalent structures in pharmacologically active compounds. mdpi.com The strategic placement of functional groups on the this compound scaffold thus provides a direct and efficient route to these valuable fused molecular frameworks.

| Reaction Type | Co-reactant | Catalyst/Conditions | Resulting Fused System | Reference |

|---|---|---|---|---|

| Condensation/Cyclization | Carboxylic Acid (e.g., 4-cyanobenzoic acid) | PPSE or PPA, Heat | Substituted Oxazolo[4,5-b]pyridine | clockss.org |

| Condensation/Cyclization | 1,1'-Carbonyldiimidazole | Anhydrous THF, Reflux | Oxazolo[4,5-b]pyridin-2-one | prepchem.com |

| Condensation/Cyclization | Orthoesters or Thioimidates | - | Substituted Oxazolo[4,5-b]pyridine | tandfonline.com |

| Condensation/Cyclization | Dicarboxylic Acid Anhydrides (e.g., succinic anhydride) | Heat | Oxazolo[5,4-b]pyridine-2-yl-alkanoic acid | researchgate.net |

Development of Complex Polyfunctionalized Pyridine (B92270) Derivatives

The bromine atom at the 5-position of the this compound scaffold serves as a versatile handle for introducing molecular complexity and diversity through cross-coupling reactions. This allows for the development of polyfunctionalized pyridine derivatives where the core structure is decorated with a wide array of substituents.

The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and widely used method for this purpose. wikipedia.org This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the bromopyridine (an organohalide) and an organoboron species, typically an aryl or heteroaryl boronic acid or its ester. wikipedia.orgnih.gov Research on the closely related N-[5-bromo-2-methylpyridine-3-yl]acetamide has demonstrated that the amide functionality is well-tolerated under Suzuki coupling conditions, allowing for the efficient synthesis of 5-arylpyridine derivatives in moderate to good yields. nih.govresearchgate.net This indicates that this compound can be directly coupled with various boronic acids to produce 5-aryl-2-hydroxypyridin-3-yl-formamide derivatives, significantly expanding the structural diversity achievable from this single precursor. The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄ in a solvent mixture like dioxane/water. nih.gov

In addition to the Suzuki reaction, other palladium-catalyzed cross-coupling reactions can be employed. For example, the Heck reaction allows for the introduction of alkenyl groups. In a multi-step synthesis starting from 2-amino-5-bromo-3-hydroxypyridine, a derivative was successfully subjected to a Heck reaction with methyl acrylate, using palladium acetate (B1210297) and tri-o-tolylphosphine (B155546) as the catalytic system, to install a propenoate side chain at the 5-position. clockss.org This demonstrates another avenue for C-C bond formation, further highlighting the utility of the bromo-substituent as a key functional handle for molecular elaboration. These cross-coupling strategies are fundamental to modern drug discovery, enabling the systematic exploration of the chemical space around a core scaffold to optimize biological activity.

| Reaction Type | Coupling Partner Example | Typical Catalyst System | Resulting Functional Group at C5-Position | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acids (e.g., Phenylboronic acid) | Pd(PPh₃)₄ / K₃PO₄ | Aryl (e.g., Phenyl) | nih.govresearchgate.net |

| Suzuki-Miyaura Coupling | Potassium Phenyltrifluoroborate | Pd(OAc)₂ / PPh₃ | Aryl (e.g., Phenyl) | researchgate.net |

| Heck Coupling | Alkenes (e.g., Methyl acrylate) | Pd(OAc)₂ / P(o-tolyl)₃ | Alkenyl (e.g., -CH=CH-CO₂Me) | clockss.org |

Role as a Versatile Synthetic Building Block and Privileged Scaffold Precursor

This compound is a quintessential example of a versatile synthetic building block. A building block in organic synthesis is a molecule that contains multiple reactive sites that can be addressed in a controlled, often sequential, manner to build more complex structures. nbinno.com This compound embodies this principle through its three distinct functional handles:

The Bromo Group (C5): A reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling the introduction of a vast range of carbon-based and heteroatomic substituents. clockss.orgnih.gov

The Vicinal Hydroxy (C2) and Formamido (C3) Groups: A masked ortho-aminophenol motif that serves as a direct precursor for the annulation of a second heterocyclic ring, such as an oxazole, to form fused bicyclic systems. clockss.orgresearchgate.net

The Pyridine Core: The inherent electronic properties and hydrogen bonding capabilities of the 2-pyridone tautomer can influence molecular interactions and solubility.

The strategic combination of these features allows chemists to use this compound as a launchpad for creating large libraries of diverse compounds through both functional group diversification and scaffold modification.

Furthermore, this molecule serves as a precursor to "privileged scaffolds." This term, first introduced in the late 1980s, describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. nih.govmdpi.com Such scaffolds are highly valued in drug discovery as they provide a proven structural foundation for developing new therapeutic agents. The 2-hydroxypyridine (B17775) core of the title compound exists in equilibrium with its 2-pyridone tautomer. nih.gov The pyridone ring is recognized as a privileged structure, appearing in a wide range of biologically active molecules with antibacterial, antiviral, and anti-inflammatory properties, among others. nih.gov

By starting with this compound, medicinal chemists can readily access derivatives built around this privileged 2-pyridone core. The ability to subsequently generate fused systems (like oxazolopyridines) and a multitude of C5-substituted analogues allows for the creation of novel molecular architectures that retain the beneficial binding properties of the parent scaffold while introducing new functionality to modulate potency, selectivity, and pharmacokinetic properties. nih.gov Thus, the compound is not merely a passive building block but an active enabler for the exploration of privileged chemical space. elsevier.comufrj.br

Future Prospects and Methodological Innovations in N 5 Bromo 2 Hydroxypyridin 3 Yl Formamide Research

Advancements in Sustainable and Eco-Friendly Synthetic Methodologies

The future synthesis of N-(5-Bromo-2-hydroxypyridin-3-yl)formamide is anticipated to move away from traditional formylating agents, which often involve harsh conditions or produce stoichiometric waste. The focus will be on developing greener, more sustainable protocols. This involves the use of eco-friendly C1 sources and reaction media.

One of the most promising sustainable approaches is the utilization of formic acid as the formylating agent. Formic acid is a readily available, inexpensive, and environmentally benign C1 source that can be derived from biomass or the hydrogenation of carbon dioxide. acs.org Catalyst-free N-formylation of amines using formic acid has been demonstrated, offering a straightforward and green alternative. acs.org Another innovative and sustainable C1 source is carbon dioxide (CO2) itself. benthamdirect.comnih.gov The reductive functionalization of CO2 to form N-formamides, using a suitable reducing agent like hydrosilanes, represents a significant step towards carbon capture and utilization in fine chemical synthesis. benthamdirect.comnih.gov

The choice of solvent also plays a critical role in the sustainability of a synthetic process. Future methodologies will likely favor water or bio-based solvents over conventional volatile organic compounds (VOCs). For instance, the formylation of primary amines has been successfully carried out in water using triethyl orthoformate. nih.gov Polyethylene glycol (PEG) has also been employed as a recyclable and non-toxic reaction medium for the formylation of anilines with formic acid at room temperature. nih.gov

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, presents another frontier for the eco-friendly synthesis of this compound. beilstein-journals.org This technique can lead to higher yields, shorter reaction times, and a significant reduction in waste. beilstein-journals.org

Table 1: Comparison of Sustainable N-Formylation Methodologies

| Methodology | Formyl Source | Solvent/Conditions | Advantages |

|---|---|---|---|

| Catalyst-Free | Formic Acid | Catalyst-free, various solvents or neat | Indirect use of CO2/biomass, simple protocol. acs.org |

| CO2 Utilization | Carbon Dioxide (CO2) | Requires a reducing agent (e.g., hydrosilane) | Uses a greenhouse gas as a C1 source, high atom economy. benthamdirect.comnih.gov |

| Aqueous Synthesis | Triethyl orthoformate | Water | Avoids organic solvents, environmentally benign. nih.gov |

| Mechanochemistry | Formic Acid | Solvent-free, ball milling | Reduced waste, rapid reaction rates, energy-efficient. beilstein-journals.org |

Integration of Flow Chemistry and Continuous Manufacturing for Scalable Synthesis

For the large-scale production of this compound, the integration of flow chemistry and continuous manufacturing offers significant advantages over traditional batch processing. nih.govthieme-connect.de Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions. researchgate.net

The synthesis of this compound from its precursor, 3-amino-5-bromo-2-hydroxypyridine (B113389), is well-suited for a flow process. A solution of the amine and a formylating agent could be continuously pumped through a heated microreactor or a packed-bed reactor containing a solid-supported catalyst. This setup allows for precise control of the residence time, ensuring complete conversion while minimizing the formation of byproducts. thieme-connect.de The ability to operate at elevated temperatures and pressures safely in a flow system can significantly accelerate reaction rates, leading to higher productivity from a smaller reactor footprint. nih.gov

Furthermore, flow chemistry enables the safe in-situ generation and immediate use of hazardous reagents, which might be required for more complex transformations of the target molecule. nih.gov The scalability of a continuous process is more straightforward than for batch production, as throughput can be increased by extending the operation time or by "numbering-up" – running multiple reactors in parallel. researchgate.net This approach has been successfully applied to the synthesis of various active pharmaceutical ingredients (APIs), demonstrating its industrial viability. thieme-connect.de

Table 2: Batch vs. Flow Synthesis for N-Formylation

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, rapid heat dissipation |

| Mass Transfer | Often limited by stirring efficiency | Efficient and rapid mixing |

| Safety | Handling of large quantities of reagents, risk of thermal runaway | Small reaction volumes, enhanced control, safer handling of hazardous materials. nih.gov |

| Scalability | Challenging, often requires re-optimization | Straightforward by extending run time or numbering-up. researchgate.net |

| Process Control | Difficult to maintain precise control | Precise control over temperature, pressure, and residence time. thieme-connect.de |

Exploration of Novel Catalytic Systems for Complex Transformations

Future research will undoubtedly focus on novel catalytic systems to improve the efficiency and selectivity of the synthesis of this compound and its subsequent transformations. While simple formylation may not always require a catalyst, more advanced applications or alternative synthetic routes will benefit from catalytic approaches.

Heterogeneous catalysts are particularly attractive for sustainable and industrial processes because of their ease of separation and recyclability. For instance, bimetallic nanoparticles, such as AuPd supported on magnetic Fe3O4, have been shown to catalyze the oxidative N-formylation of secondary amines using methanol (B129727) as the C1 source under an oxygen atmosphere at room temperature. nih.gov Such systems could be adapted for the synthesis of the target compound.

Homogeneous catalysis also continues to evolve. Recent advances in photocatalysis offer mild, redox-neutral pathways for formylation. For example, a method for the formylation of aryl chlorides using 1,3-dioxolane (B20135) as the formylating agent has been developed, proceeding via nickel and photoredox catalysis under exceptionally mild conditions. nih.gov This approach avoids the need for high pressures of carbon monoxide or stoichiometric reductants. nih.gov

Furthermore, iodine has been reported as a simple, inexpensive, and effective catalyst for the N-formylation of a wide variety of amines with formic acid under solvent-free conditions. organic-chemistry.org The proposed mechanism involves the in-situ generation of HI, which protonates formic acid, facilitating the nucleophilic attack by the amine. organic-chemistry.org This method's high efficiency and broad applicability make it a strong candidate for future synthetic efforts.

Chemoenzymatic Approaches for Enantioselective Synthesis

While this compound itself is achiral, chemoenzymatic strategies are highly relevant for the future synthesis of its chiral derivatives, which could be of significant interest in pharmaceutical research. Enzymes offer unparalleled stereoselectivity under mild, environmentally friendly conditions.

A key development in this area is the use of lipases for biocatalytic N-formylation. Lipases, such as Novozyme 435® (Candida antarctica lipase (B570770) B), have been successfully used to catalyze the N-formylation of various amines using ethyl formate (B1220265) as the formylating agent. rsc.orgrsc.org This method is characterized by mild reaction conditions, high efficiency, and a broad substrate scope. rsc.org The application of such an enzymatic process could be envisioned for the regioselective formylation of a diaminopyridine precursor, or for the kinetic resolution of a racemic chiral amine to produce an enantiopure formamide (B127407) derivative related to the target compound.

Transketolases are another class of enzymes that could be explored for novel transformations. While not directly involved in formylation, their ability to form C-N bonds in the synthesis of N-aryl hydroxamic acids from nitrosoarenes demonstrates the potential of enzymes to catalyze complex bond formations that could be relevant in building more elaborate structures from the this compound scaffold. researchgate.net

The integration of enzymatic steps into a synthetic sequence, either in batch or continuous flow setups, represents a powerful strategy for accessing complex and stereochemically defined molecules, opening up new avenues for the application of this compound derivatives in various fields of chemical science.

Q & A

Q. What advanced techniques validate the compound’s potential in drug discovery pipelines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.